3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole
Overview
Description
3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act as a modulator of various enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been found to modulate various enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole in laboratory experiments is its ability to modulate various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood.
Future Directions
There are many future directions for research involving 3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole. One potential area of research is the development of new drugs based on this compound, particularly in the areas of cancer treatment and inflammation. Another potential area of research is the investigation of the compound's effects on various enzymes and receptors in the body, in order to better understand its mechanism of action. Additionally, further studies could be conducted to explore the compound's potential applications in other areas of scientific research.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(25-15-8-6-14(22-2)7-9-15)19-20-18(21-26-19)13-5-10-16(23-3)17(11-13)24-4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRQMZJTZYAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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